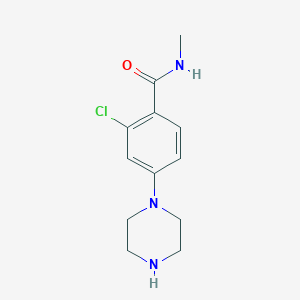
2-chloro-N-methyl-4-(1-piperazinyl)Benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-methyl-4-(piperazin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperazine ring, a chloro substituent, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-chloro-N-methyl-4-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted benzamides with different functional groups replacing the chloro substituent.
Oxidation and Reduction Reactions: The major products are oxidized or reduced derivatives of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
科学的研究の応用
2-chloro-N-methyl-4-(piperazin-1-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anti-tubercular agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of other chemical compounds with industrial significance.
作用機序
The mechanism of action of 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the benzamide moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system under study .
類似化合物との比較
Similar Compounds
2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide: This compound has a similar structure but with a methyl group on the piperazine ring.
N-(4-(4-chlorophenyl)piperazin-1-yl)benzamide: This compound has a chloro substituent on the phenyl ring instead of the benzamide moiety.
Uniqueness
2-chloro-N-methyl-4-(piperazin-1-yl)benzamide is unique due to its specific combination of a chloro substituent, a piperazine ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C12H16ClN3O |
|---|---|
分子量 |
253.73 g/mol |
IUPAC名 |
2-chloro-N-methyl-4-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C12H16ClN3O/c1-14-12(17)10-3-2-9(8-11(10)13)16-6-4-15-5-7-16/h2-3,8,15H,4-7H2,1H3,(H,14,17) |
InChIキー |
FSZOYAGEVFWBBR-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=C(C=C1)N2CCNCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



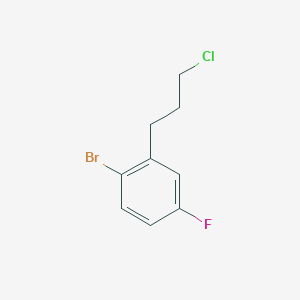
![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)

![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
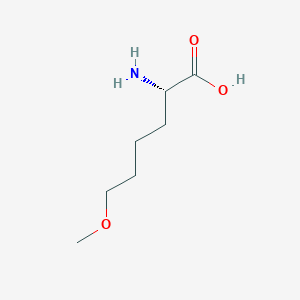
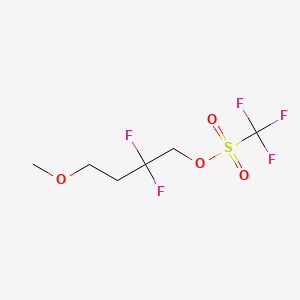
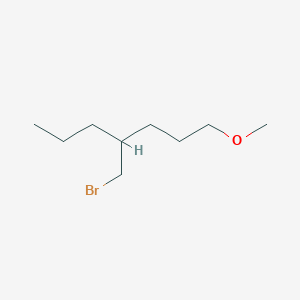
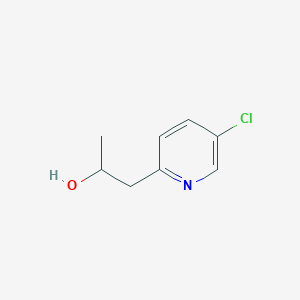

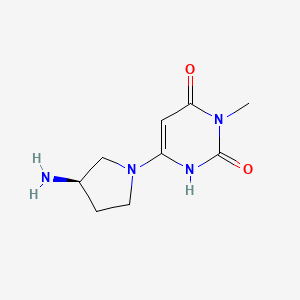

![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)
